molecular formula C22H20 B100562 Benz(a)anthracene, 7,12-diethyl- CAS No. 16354-52-2

Benz(a)anthracene, 7,12-diethyl-

Cat. No.: B100562
CAS No.: 16354-52-2
M. Wt: 284.4 g/mol
InChI Key: CIFPUMMYFBMFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benz(a)anthracene, 7,12-diethyl-, also known as 7,12-diethylbenzanthracene (DEBA), is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen that has been extensively studied for its biochemical and physiological effects on living organisms.

Mechanism of Action

DEBA exerts its carcinogenic and mutagenic effects by binding covalently to DNA, causing structural changes and mutations. The resulting DNA adducts can interfere with DNA replication and transcription, leading to genetic instability and cell transformation. DEBA is also known to generate reactive oxygen species (ROS) that can cause oxidative damage to cellular macromolecules, such as lipids, proteins, and DNA.
Biochemical and Physiological Effects
DEBA has been shown to induce tumors in a wide range of animal species, including rats, mice, hamsters, and rabbits. It has been found to cause tumors in various organs, such as the skin, lung, liver, and mammary gland. DEBA has also been shown to cause DNA damage and mutations in both in vitro and in vivo systems. In addition, DEBA has been found to induce oxidative stress and inflammation in cells and tissues.

Advantages and Limitations for Lab Experiments

DEBA is a potent carcinogen and mutagen that can be used to induce tumors and study the mechanisms of cancer development. It is relatively easy to synthesize and has a long half-life, making it suitable for long-term studies. However, DEBA is highly toxic and requires special handling and disposal procedures. It is also not representative of all environmental carcinogens and mutagens, and its effects may not be directly applicable to human health.

Future Directions

Future research on DEBA should focus on the mechanisms of DNA damage and repair, as well as the effects of oxidative stress and inflammation on cancer development. Studies should also investigate the role of DEBA in the development of specific types of cancer, such as breast cancer and lung cancer. In addition, research should explore the potential use of DEBA as a biomarker for environmental exposure to PAHs and other carcinogens. Finally, efforts should be made to develop safer and more effective alternatives to DEBA for use in scientific research.

Synthesis Methods

DEBA can be synthesized by the Friedel-Crafts reaction of anthracene with diethyl sulfate. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents, such as chloroform and benzene.

Scientific Research Applications

DEBA is widely used in scientific research as a model carcinogen and mutagen. It is used to induce tumors in laboratory animals for the study of cancer biology, genetics, and toxicology. DEBA is also used to study the mechanisms of DNA damage and repair, as well as the effects of environmental pollutants on human health.

Properties

16354-52-2

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

7,12-diethylbenzo[a]anthracene

InChI

InChI=1S/C22H20/c1-3-16-19-11-7-8-12-20(19)17(4-2)22-18-10-6-5-9-15(18)13-14-21(16)22/h5-14H,3-4H2,1-2H3

InChI Key

CIFPUMMYFBMFKK-UHFFFAOYSA-N

SMILES

CCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CC

Canonical SMILES

CCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CC

16354-52-2

synonyms

7,12-DIETHYLBENZ(A)ANTHRACENE

Origin of Product

United States

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